Tris(2-hydroxypropyl)ammonium myristate
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Overview
Description
EINECS 280-371-5, also known as tris(2-hydroxypropyl)ammonium myristate, is a chemical compound with the molecular formula C23H49NO5 and a molecular weight of 419.63886 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthesis of tris(2-hydroxypropyl)ammonium myristate typically involves the reaction of myristic acid with tris(2-hydroxypropyl)amine. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Tris(2-hydroxypropyl)ammonium myristate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides or other nucleophiles to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
Tris(2-hydroxypropyl)ammonium myristate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of tris(2-hydroxypropyl)ammonium myristate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the uptake of therapeutic agents by cells. Additionally, the compound can interact with proteins, potentially affecting their structure and function .
Comparison with Similar Compounds
Tris(2-hydroxypropyl)ammonium myristate can be compared to other similar compounds such as:
Tris(2-hydroxyethyl)ammonium myristate: Similar in structure but with ethyl groups instead of propyl groups.
Tris(2-hydroxypropyl)ammonium palmitate: Similar in structure but with a longer fatty acid chain (palmitic acid instead of myristic acid).
The uniqueness of this compound lies in its specific balance of hydrophilic and lipophilic properties, making it particularly effective as a surfactant and emulsifying agent .
Properties
CAS No. |
83292-27-7 |
---|---|
Molecular Formula |
C23H49NO5 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-13H2,1H3,(H,15,16);7-9,11-13H,4-6H2,1-3H3 |
InChI Key |
MEKWCAVCWRXWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Origin of Product |
United States |
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